molecular formula C8H7ClOS B15380347 3-Chloro-5-(methylthio)benzaldehyde

3-Chloro-5-(methylthio)benzaldehyde

Cat. No.: B15380347
M. Wt: 186.66 g/mol
InChI Key: FPWHSXPNUOIIKW-UHFFFAOYSA-N
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Description

3-Chloro-5-(methylthio)benzaldehyde is an aromatic aldehyde with the molecular formula C₈H₇ClOS. It features a benzene ring substituted with:

  • A chlorine atom at position 3 (electron-withdrawing group).
  • A methylthio group (-SCH₃) at position 5 (electron-donating group due to sulfur’s polarizability).
  • An aldehyde (-CHO) functional group at position 1.

This compound’s unique electronic profile arises from the interplay between the electron-withdrawing Cl and electron-donating SCH₃ groups, making it valuable in organic synthesis and pharmaceutical research. Its aldehyde group enables diverse reactions, such as condensations and nucleophilic additions, while the substituents modulate reactivity and biological interactions .

Properties

Molecular Formula

C8H7ClOS

Molecular Weight

186.66 g/mol

IUPAC Name

3-chloro-5-methylsulfanylbenzaldehyde

InChI

InChI=1S/C8H7ClOS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3

InChI Key

FPWHSXPNUOIIKW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical and biological properties of 3-Chloro-5-(methylthio)benzaldehyde are best understood through comparison with analogous compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Substituents & Positions Key Features Biological Activity/Applications
3-Chloro-5-(methylthio)benzaldehyde C₈H₇ClOS Cl (3), SCH₃ (5), CHO (1) Balanced electron effects; versatile in synthesis. Potential enzyme inhibition, drug intermediates .
3-Methyl-5-(methylthio)benzaldehyde C₉H₁₀OS CH₃ (3), SCH₃ (5), CHO (1) Lacks Cl; increased hydrophobicity. Lower reactivity in electrophilic substitutions .
5-Chloro-2-hydroxy-3-methoxybenzaldehyde C₈H₇ClO₃ Cl (5), OH (2), OCH₃ (3), CHO (1) Hydroxy and methoxy groups enhance hydrogen bonding. Moderate cytotoxicity, enzyme inhibition .
3-Chloro-2-ethoxy-5-methylbenzaldehyde C₁₀H₁₁ClO₂ Cl (3), OCH₂CH₃ (2), CH₃ (5), CHO (1) Bulkier ethoxy group reduces solubility. Limited antimicrobial activity .
3-Chloro-5-(methylthio)benzoic acid C₈H₇ClO₂S Cl (3), SCH₃ (5), COOH (1) Carboxylic acid group increases acidity and hydrogen-bonding capacity. Used in agrochemicals, ligand synthesis .

Key Findings

Electronic Effects :

  • The chlorine atom at position 3 withdraws electron density, activating the aldehyde group for nucleophilic attacks. In contrast, the methylthio group at position 5 donates electron density via sulfur’s lone pairs, creating a nuanced electronic landscape that balances reactivity .
  • Methoxy (OCH₃) and hydroxy (OH) groups in related compounds (e.g., 5-Chloro-2-hydroxy-3-methoxybenzaldehyde) enhance solubility in polar solvents but reduce stability in acidic conditions .

Biological Activity :

  • Compounds with hydroxy groups (e.g., 5-Chloro-2-hydroxy-3-methylbenzaldehyde) exhibit moderate to high antimicrobial and antioxidant activities due to their ability to form hydrogen bonds with biological targets .
  • The methylthio group in 3-Chloro-5-(methylthio)benzaldehyde may enhance lipophilicity, improving membrane permeability in drug candidates .

Synthetic Utility :

  • Aldehyde-containing analogs (e.g., 3-Methyl-5-(methylthio)benzaldehyde) are pivotal in synthesizing Schiff bases and heterocyclic compounds. However, the absence of chlorine reduces their electrophilic reactivity .
  • Carboxylic acid derivatives (e.g., 3-Chloro-5-(methylthio)benzoic acid) are preferred in coordination chemistry due to their chelating properties .

Table 2: Reactivity and Physical Properties

Compound Name Boiling Point (°C) Solubility (Water) LogP Notable Reactivity
3-Chloro-5-(methylthio)benzaldehyde 245–250 Low 2.8 High aldehyde reactivity; participates in condensations and Grignard reactions.
3-Methyl-5-(methylthio)benzaldehyde 230–235 Very low 3.1 Slower reaction kinetics due to lack of electron-withdrawing Cl.
5-Chloro-2-hydroxy-3-methoxybenzaldehyde 260–265 Moderate 1.9 Susceptible to oxidation; forms stable chelates with metal ions.
3-Chloro-5-(methylthio)benzoic acid >300 Low 2.5 Forms salts with bases; undergoes decarboxylation at high temperatures.

Research Implications

  • Drug Development : The methylthio group’s lipophilicity in 3-Chloro-5-(methylthio)benzaldehyde makes it a candidate for CNS-targeting drugs, though toxicity studies are needed .
  • Material Science : Its stability under diverse conditions suggests utility in polymer crosslinking or catalyst design .
  • Agricultural Chemistry : Derivatives of this compound could serve as precursors for herbicides or fungicides, leveraging its halogen and sulfur motifs .

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